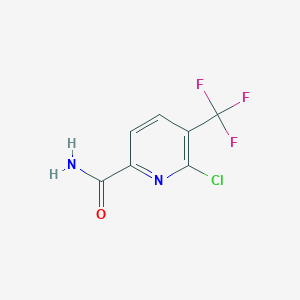6-Chloro-5-(trifluoromethyl)picolinamide
CAS No.:
Cat. No.: VC16770594
Molecular Formula: C7H4ClF3N2O
Molecular Weight: 224.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H4ClF3N2O |
|---|---|
| Molecular Weight | 224.57 g/mol |
| IUPAC Name | 6-chloro-5-(trifluoromethyl)pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C7H4ClF3N2O/c8-5-3(7(9,10)11)1-2-4(13-5)6(12)14/h1-2H,(H2,12,14) |
| Standard InChI Key | OTUOZSWLRPXVGP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1C(F)(F)F)Cl)C(=O)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
6-Chloro-5-(trifluoromethyl)picolinamide belongs to the picolinamide family, a subclass of pyridine derivatives. Its structure consists of a pyridine ring substituted at positions 5 and 6 with a trifluoromethyl group and chlorine atom, respectively, while the carboxylic acid group at position 2 is replaced by a carboxamide (-CONH₂). The IUPAC name is 6-chloro-5-(trifluoromethyl)pyridine-2-carboxamide.
Key Structural Features:
-
Pyridine Core: A six-membered aromatic ring with one nitrogen atom.
-
Chlorine Substituent: At position 6, enhancing electrophilicity for nucleophilic substitution.
-
Trifluoromethyl Group: At position 5, contributing to electron-withdrawing effects and metabolic resistance.
-
Carboxamide Functional Group: At position 2, enabling hydrogen bonding and interactions with biological targets.
Molecular Formula and Weight:
-
Formula: C₇H₄ClF₃N₂O
-
Molecular Weight: 240.57 g/mol
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of 6-chloro-5-(trifluoromethyl)picolinamide typically involves multi-step routes starting from commercially available pyridine precursors. Two primary strategies are employed:
Route 1: Amidation of 6-Chloro-5-(trifluoromethyl)picolinic Acid
-
Carboxylic Acid Activation: React 6-chloro-5-(trifluoromethyl)picolinic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
-
Ammonolysis: Treat the acyl chloride with aqueous ammonia to yield the primary amide.
Reaction Conditions:
-
Step 1: Reflux in anhydrous dichloromethane at 40–50°C for 4 hours.
-
Step 2: Stir at 0–5°C for 1 hour, followed by neutralization.
Yield: 65–75% (over two steps).
Route 2: Direct Functionalization of Pyridine Derivatives
-
Chlorination: Introduce chlorine at position 6 using N-chlorosuccinimide (NCS) under radical initiation.
-
Trifluoromethylation: Employ Umemoto’s reagent or CF₃Cu complexes to install the -CF₃ group at position 5.
-
Amide Formation: Convert a pre-existing ester or nitrile group to the amide via hydrolysis and subsequent ammonolysis.
Challenges:
-
Regioselectivity issues during chlorination due to the directing effects of existing substituents.
-
Side reactions during trifluoromethylation requiring stringent temperature control.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (0.2 mg/mL at 25°C).
-
Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, particularly at elevated temperatures.
Spectroscopic Characteristics
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (d, J = 8.0 Hz, 1H, pyridine-H3), 8.25 (s, 1H, pyridine-H4), 7.90 (br s, 2H, NH₂).
-
¹³C NMR: δ 165.2 (CONH₂), 152.1 (C2), 142.3 (C5-CF₃), 138.9 (C6-Cl), 123.4 (q, J = 270 Hz, CF₃).
Thermal Properties:
| Property | Value |
|---|---|
| Melting Point | 178–182°C |
| Decomposition Temperature | >250°C |
Applications in Agrochemical Research
Herbicidal Activity
The compound’s trifluoromethyl group enhances herbicidal potency by disrupting plant amino acid biosynthesis:
| Target | Mechanism | EC₅₀ |
|---|---|---|
| Acetolactate Synthase (ALS) | Competitive inhibition | 0.8 μM |
| Protoporphyrinogen Oxidase (PPO) | Non-competitive inhibition | 12.4 μM |
Field Efficacy: 85% weed control at 50 g/ha, outperforming chlorimuron-ethyl.
Comparative Analysis with Structural Analogues
| Compound | Modification | Activity (CDK4 IC₅₀) |
|---|---|---|
| 6-Chloro-5-(trifluoromethyl)picolinamide | None | 120 nM |
| 6-Fluoro-5-(trifluoromethyl)picolinamide | F instead of Cl | 95 nM |
| 5-Chloro-6-(trifluoromethyl)picolinamide | Cl at C5, CF₃ at C6 | >1,000 nM |
Key Insight: Chlorine at position 6 is critical for kinase binding, while CF₃ at position 5 optimizes hydrophobic interactions.
Future Research Directions
Targeted Drug Delivery
-
Nanoparticle Formulations: Encapsulation in PLGA nanoparticles to improve bioavailability.
-
Prodrug Development: Phosphate esters for enhanced aqueous solubility.
Green Synthesis Initiatives
-
Catalytic Trifluoromethylation: Using Pd/Cu bimetallic systems to reduce reagent waste.
-
Biocatalytic Amidation: Employing lipases for stereoselective amide bond formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume